Cas no 1000577-07-0 ((5E)-BiMatoprost)
(5E)-BiMatoprost structure
Product Name:(5E)-BiMatoprost
كاس عدد:1000577-07-0
وسط:C7H14N2O
ميغاواط:142.19886
CID:833143
Update Time:2025-11-02
(5E)-BiMatoprost الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (5E)-BiMatoprost
- 5-Ethyl-1-methyl-2-piperazinone
- 5-ethyl-1-methylpiperazin-2-one
-
- نواة داخلي: InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3
- مفتاح Inchi: QLFQFGAIOKXHLN-UHFFFAOYSA-N
- ابتسامات: CCC1CN(C)C(=O)CN1
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 1
(5E)-BiMatoprost الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6945840-0.05g |
5-ethyl-1-methylpiperazin-2-one |
1000577-07-0 | 95% | 0.05g |
$96.0 | 2023-05-30 | |
| Enamine | EN300-6945840-0.1g |
5-ethyl-1-methylpiperazin-2-one |
1000577-07-0 | 95% | 0.1g |
$142.0 | 2023-05-30 | |
| Enamine | EN300-6945840-0.25g |
5-ethyl-1-methylpiperazin-2-one |
1000577-07-0 | 95% | 0.25g |
$203.0 | 2023-05-30 | |
| Enamine | EN300-6945840-0.5g |
5-ethyl-1-methylpiperazin-2-one |
1000577-07-0 | 95% | 0.5g |
$319.0 | 2023-05-30 | |
| Enamine | EN300-6945840-1.0g |
5-ethyl-1-methylpiperazin-2-one |
1000577-07-0 | 95% | 1g |
$409.0 | 2023-05-30 | |
| Enamine | EN300-6945840-2.5g |
5-ethyl-1-methylpiperazin-2-one |
1000577-07-0 | 95% | 2.5g |
$819.0 | 2023-05-30 | |
| Enamine | EN300-6945840-5.0g |
5-ethyl-1-methylpiperazin-2-one |
1000577-07-0 | 95% | 5g |
$1033.0 | 2023-05-30 | |
| Enamine | EN300-6945840-10.0g |
5-ethyl-1-methylpiperazin-2-one |
1000577-07-0 | 95% | 10g |
$1300.0 | 2023-05-30 | |
| 1PlusChem | 1P009OD8-50mg |
5-ethyl-1-methylpiperazin-2-one |
1000577-07-0 | 95% | 50mg |
$176.00 | 2023-12-27 | |
| 1PlusChem | 1P009OD8-100mg |
5-ethyl-1-methylpiperazin-2-one |
1000577-07-0 | 95% | 100mg |
$231.00 | 2023-12-27 |
(5E)-BiMatoprost الوثائق ذات الصلة
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
1000577-07-0 ((5E)-BiMatoprost) منتجات ذات صلة
- 74879-13-3(1,5-Dimethylpiperazin-2-one)
- 1000577-11-6(1-Ethyl-5-methylpiperazin-2-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
الموردين الموصى بهم
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
عضو ذهبي
مورد الصين
مُحْضِر
Hangzhou Cedareal Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Hebei Liye chemical Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Hunan Well Medicine Synthesis Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر